2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-[(2-methoxyphenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c1-29-16-9-5-2-6-13(16)10-26-18(28)14-7-3-4-8-15(14)23-20(26)30-11-17(27)24-19-21-12-22-25-19/h2-9,12H,10-11H2,1H3,(H2,21,22,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVYZOQWOGNYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps:
Synthesis of 2-mercapto-3-(2-methoxyphenyl)quinazolin-4(3H)-one: This step involves the reaction of anthranilic acid with isothiocyanates under specific conditions to form the quinazolinone core.
S-alkylation: The quinazolinone derivative is then subjected to S-alkylation using appropriate alkylating agents to introduce the sulfanyl group.
Formation of the final compound: The final step involves the reaction of the S-alkylated quinazolinone with 4H-1,2,4-triazole-3-yl acetamide under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing green chemistry approaches such as microwave-induced synthesis and the use of deep eutectic solvents (DES) to minimize environmental impact .
Chemical Reactions Analysis
2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
This compound is part of a broader class of quinazolinone derivatives that exhibit promising biological activities. Quinazolinone derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Anti-Cancer Activity
Recent studies have shown that quinazolinone derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound has demonstrated cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| A549 (Lung) | 4.8 | Cell cycle arrest |
| HeLa (Cervical) | 6.0 | Inhibition of proliferation |
These findings suggest that the compound could be developed further as a potential anti-cancer agent.
Anti-Microbial Properties
The presence of the triazole moiety in the compound enhances its anti-fungal activity. Triazoles are well-known for their efficacy against fungal infections. Research indicates that this compound exhibits significant activity against common pathogens such as Candida albicans and Aspergillus niger.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 1.5 µg/mL |
| Aspergillus niger | 3.0 µg/mL |
Pharmacological Insights
The pharmacological profile of the compound suggests multiple mechanisms of action that could be exploited for therapeutic purposes.
Enzyme Inhibition
Quinazolinones are known to act as inhibitors of various enzymes involved in cancer progression and inflammation. The specific compound has been studied for its ability to inhibit certain kinases and proteases, which play critical roles in cell signaling pathways.
Synergistic Effects
In combination therapy, this compound has shown promising synergistic effects when used alongside established chemotherapeutic agents, enhancing their efficacy while potentially reducing side effects.
Clinical Trials
A recent clinical trial investigated the safety and efficacy of this compound in patients with advanced solid tumors. The results indicated a favorable safety profile with preliminary evidence of anti-tumor activity.
Laboratory Studies
Laboratory studies have demonstrated that the compound can effectively penetrate cellular membranes and accumulate in tumor tissues, which is crucial for its therapeutic effectiveness.
Mechanism of Action
The mechanism of action of 2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation, apoptosis, and inflammation.
By inhibiting key enzymes and modulating these pathways, the compound exerts its biological effects, leading to potential therapeutic benefits.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmacological and Physicochemical Properties
Key comparisons are summarized below:
*Calculated based on structural formula.
- Electronic Effects: The 4H-1,2,4-triazole group introduces hydrogen-bonding capacity, contrasting with electron-withdrawing groups like trifluoromethyl () or thioxothiazolidinone () .
Biological Activity
The compound 2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. The structural complexity of this compound suggests diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure
The compound can be represented as follows:
This structure includes a quinazoline core linked to a triazole moiety and a methoxyphenyl group, which may contribute to its biological efficacy.
Biological Activity Overview
Recent studies have evaluated the biological activity of similar quinazoline derivatives, indicating a promising profile for the target compound. Here are key findings related to its biological activities:
Antimicrobial Activity
Quinazoline derivatives have been reported to possess significant antimicrobial properties. For instance:
- Antibacterial : Compounds similar to the target have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antifungal : Studies indicate that certain derivatives exhibit antifungal activity against Candida albicans and Aspergillus niger .
Anticancer Activity
Research has highlighted the anticancer potential of quinazoline derivatives:
- Inhibition of Cancer Cell Proliferation : Compounds with similar structures have demonstrated the ability to inhibit cell growth in various cancer lines, including breast and lung cancer cells .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Activity
The anti-inflammatory properties of quinazoline compounds have also been explored:
- Inhibition of Pro-inflammatory Cytokines : Studies show that these compounds can reduce levels of TNF-alpha and IL-6 in vitro .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of quinazoline derivatives found that those with methoxy substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The mechanism was linked to disruption of bacterial cell wall synthesis .
- Anticancer Mechanism : In vitro studies on cancer cell lines treated with quinazoline derivatives revealed significant inhibition of proliferation and induction of apoptosis through mitochondrial pathways .
Research Findings Table
Q & A
Q. What are the common synthetic routes for this compound, and what critical reaction conditions must be controlled?
Methodological Answer: The synthesis typically involves:
Quinazolinone Core Formation : React methyl 2-isothiocyanatobenzoate with glycine to form 2-(2,4-dioxo-1,4-dihydroquinazolin-3-yl)acetic acid via hydrogen peroxide oxidation .
Thioether Bond Formation : Couple the intermediate with 2-chloro-N-(4H-1,2,4-triazol-3-yl)acetamide using anhydrous K₂CO₃ in dry acetone under reflux (12–24 hours) .
Critical Conditions :
- Oxidation : Use H₂O₂ in acidic media to avoid over-oxidation.
- Coupling : Maintain anhydrous conditions and room temperature to prevent hydrolysis of the chloroacetamide.
Q. Table 1: Synthetic Route Comparison
| Step | Reactants | Reagents/Conditions | Key Intermediate | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Methyl 2-isothiocyanatobenzoate, glycine | H₂O₂, HCl, RT | 2-(2,4-dioxo-quinazolin-3-yl)acetic acid | 65–70 | |
| 2 | Intermediate from Step 1, 2-chloro-N-(4H-1,2,4-triazol-3-yl)acetamide | K₂CO₃, dry acetone, RT, 12 h | Target compound | 55–60 |
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of the quinazolinone carbonyl (δ 165–170 ppm) and triazole NH (δ 10–12 ppm) .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks ([M+H]⁺ at m/z calculated for C₂₅H₂₂N₆O₃S: 499.1) .
- FT-IR : Identify thioether (C–S stretch at 600–700 cm⁻¹) and acetamide (N–H bend at 1550 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the yield and purity during scale-up synthesis, particularly for thioether bond formation?
Methodological Answer:
- Solvent Optimization : Replace acetone with DMF to enhance solubility of intermediates at higher concentrations .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitution .
- Workup Strategy : Use column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) to remove unreacted chloroacetamide.
Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling : Measure oral bioavailability using LC-MS/MS in rodent plasma; low absorption may explain poor in vivo activity .
- Metabolite Identification : Incubate the compound with liver microsomes to detect rapid Phase I/II metabolism (e.g., triazole ring oxidation) .
- Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to enhance solubility and half-life .
Q. How can computational methods elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Simulate binding to γ-aminobutyric acid (GABA) receptors using AutoDock Vina; prioritize residues involved in hydrogen bonding (e.g., quinazolinone C=O with Arg112) .
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex under physiological conditions .
Q. What experimental approaches are required to investigate structure-activity relationships (SAR) for quinazolinone and triazole modifications?
Methodological Answer:
- Derivatization : Synthesize analogs with substituents at the 2-methoxyphenyl (e.g., –Cl, –CF₃) and triazole (e.g., –NO₂, –CH₃) positions .
- Bioactivity Screening : Test analogs in in vitro anticonvulsant (maximal electroshock test) and anti-inflammatory (carrageenan-induced edema) assays .
Q. Table 2: SAR of Selected Analogs
| Substituent (R) | Biological Activity (IC₅₀) | Key Structural Features | Reference |
|---|---|---|---|
| 3-Cl (Quinazolinone) | 12.5 μM (Anticonvulsant) | Enhanced hydrophobic interactions | |
| 4-OMe (Triazole) | 8.2 μM (Anti-exudative) | Improved hydrogen bonding |
Q. How should researchers evaluate chemical stability under storage and physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40°C/75% RH), UV light, and pH 1–13 buffers; monitor degradation via HPLC .
- Degradation Pathways :
- Oxidation : Thioether → sulfoxide (major, m/z +16) under H₂O₂ .
- Hydrolysis : Acetamide cleavage in acidic conditions (pH <3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
